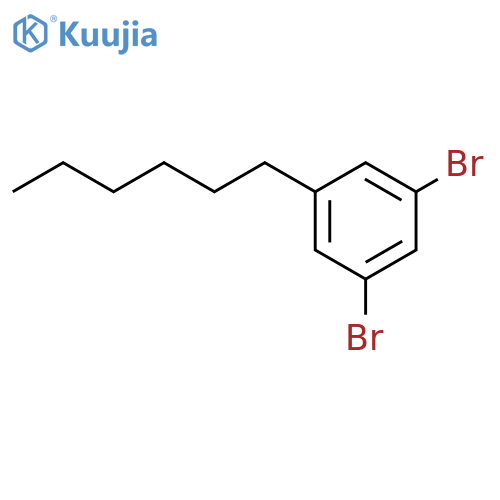Cas no 75894-97-2 (1,3-Dibromo-5-hexylbenzene)

1,3-Dibromo-5-hexylbenzene structure
商品名:1,3-Dibromo-5-hexylbenzene
CAS番号:75894-97-2
MF:C12H16Br2
メガワット:320.063442230225
MDL:MFCD28369416
CID:3162724
PubChem ID:253660813
1,3-Dibromo-5-hexylbenzene 化学的及び物理的性質
名前と識別子
-
- 1,3-Dibromo-5-hexylbenzene
- 1-Hexyl-3,5-dibromobenzene
- 1,3-dibromo-5-hexyl-benzene
- Benzene, 1,3-dibromo-5-hexyl-
- D4789
-
- MDL: MFCD28369416
- インチ: 1S/C12H16Br2/c1-2-3-4-5-6-10-7-11(13)9-12(14)8-10/h7-9H,2-6H2,1H3
- InChIKey: LAKHKLCGQAELGL-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C(C([H])=C(C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 137
- トポロジー分子極性表面積: 0
じっけんとくせい
- 屈折率: 1.5490 to 1.5530
1,3-Dibromo-5-hexylbenzene セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
1,3-Dibromo-5-hexylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4789-5g |
1,3-Dibromo-5-hexylbenzene |
75894-97-2 | 95.0%(GC) | 5g |
¥1200.0 | 2022-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239019-1g |
1,3-Dibromo-5-hexylbenzene |
75894-97-2 | 98% | 1g |
¥733.00 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1235068-5g |
1,3-Dibromo-5-hexylbenzene |
75894-97-2 | 95% | 5g |
$235 | 2024-06-06 | |
| TRC | D425458-500mg |
1,3-Dibromo-5-hexylbenzene |
75894-97-2 | 500mg |
$ 160.00 | 2022-06-05 | ||
| abcr | AB474372-5 g |
1,3-Dibromo-5-hexylbenzene, 95%; . |
75894-97-2 | 95% | 5g |
€278.40 | 2023-06-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1239019-5g |
1,3-Dibromo-5-hexylbenzene |
75894-97-2 | 98% | 5g |
¥2563.00 | 2024-07-28 | |
| abcr | AB474372-1 g |
1,3-Dibromo-5-hexylbenzene, 95%; . |
75894-97-2 | 95% | 1g |
€96.50 | 2023-06-15 | |
| Ambeed | A923816-1g |
1,3-Dibromo-5-hexylbenzene |
75894-97-2 | 95% GC | 1g |
$45.0 | 2024-04-17 | |
| 1PlusChem | 1P00GA1P-5g |
1,3-Dibromo-5-hexylbenzene |
75894-97-2 | >95.0%(GC) | 5g |
$162.00 | 2025-02-27 | |
| Aaron | AR00GAA1-5g |
1,3-Dibromo-5-hexylbenzene |
75894-97-2 | 95% | 5g |
$182.00 | 2025-01-24 |
75894-97-2 (1,3-Dibromo-5-hexylbenzene) 関連製品
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
- 68551-17-7(Isoalkanes, C10-13)
- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
Amadis Chemical Company Limited
(CAS:75894-97-2)1,3-Dibromo-5-hexylbenzene

清らかである:99%
はかる:5g
価格 ($):154.0